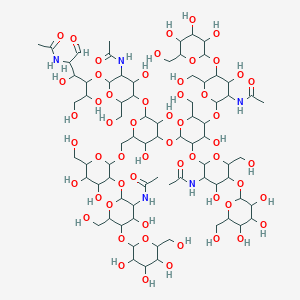

NA3 Glycan

Description

Properties

IUPAC Name |

N-[2-[6-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[3-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H127N5O56/c1-18(93)77-23(6-82)39(99)58(24(98)7-83)129-67-35(78-19(2)94)45(105)62(32(15-91)123-67)134-74-57(117)64(44(104)34(128-74)17-118-75-65(52(112)43(103)28(11-87)122-75)136-69-37(80-21(4)96)47(107)60(30(13-89)125-69)132-72-54(114)50(110)41(101)26(9-85)120-72)135-76-66(137-70-38(81-22(5)97)48(108)61(31(14-90)126-70)133-73-55(115)51(111)42(102)27(10-86)121-73)56(116)63(33(16-92)127-76)130-68-36(79-20(3)95)46(106)59(29(12-88)124-68)131-71-53(113)49(109)40(100)25(8-84)119-71/h6,23-76,83-92,98-117H,7-17H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFOSCCAWJEWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)CO)CO)OC1C(C(C(C(O1)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H127N5O56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390869 |

Source

|

| Record name | NA3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2006.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82867-73-0 |

Source

|

| Record name | NA3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Isomeric Characterization of Na3 Glycan

Advanced Spectroscopic Methodologies for NA3 Glycan Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a non-destructive technique that offers detailed insights into the primary and tertiary structures of glycans in solution uu.nlrsc.orgglycopedia.eu. For this compound, NMR is routinely employed to assess its purity and confirm its structural integrity cosmobio.co.jpludger.comludger.comqa-bio.comqa-bio.comludger.comcreative-biolabs.com.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for determining the primary structure of glycans, including this compound uu.nlrsc.orgnih.gov. A first glance at the ¹H-NMR spectrum can reveal the number of monosaccharide residues by counting the distinct anomeric proton signals, as well as their anomeric configurations (α or β) nih.gov.

In ¹H-NMR spectra of glycans dissolved in ²H₂O, two main groups of signals are observed: a "bulk signal" typically between δ 3.2–3.9 ppm, representing overlapping ring protons, and several well-resolved signals outside this region, known as "structural reporter groups" uu.nljst.go.jp. These reporter groups, such as anomeric protons (H-1), H-2 of mannose residues, N-acetyl methyl protons, and specific protons of sialic acids (e.g., H3eq and H3ax), provide crucial information about the identity, linkage, and substitution patterns of individual monosaccharide units uu.nljst.go.jp. By comparing observed chemical shifts and coupling patterns with those in libraries of known glycan structures, the monosaccharide composition, sequence, and glycosidic linkages can be elucidated uu.nlglycopedia.eu.

Table 1: Typical ¹H-NMR Chemical Shift Ranges for Common Glycan Anomeric Protons

| Monosaccharide Type | Anomeric Proton (H-1) Chemical Shift (δ, ppm) | Anomeric Configuration |

| GlcNAc | ~4.6-4.8 | β |

| Gal | ~4.4-4.5 | β |

| Man | ~4.7-5.2 | α |

| Fuc | ~4.8-5.0 | α |

| Neu5Ac | ~2.6-2.8 (H3ax), ~1.8-2.0 (H3eq) | α |

Note: These are general ranges for common glycan residues. Actual shifts depend on linkage, substitution, and environment.

For a complete structural elucidation and especially for conformational analysis of complex glycans like this compound, multidimensional NMR techniques are indispensable uu.nlglycopedia.eunih.govacs.orgacs.orgpharmtech.com. These techniques overcome the limitations of 1D ¹H-NMR, such as signal overlap, by spreading signals across multiple dimensions.

Key multidimensional experiments include:

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) : These 2D ¹H-¹H experiments establish through-bond correlations within individual monosaccharide residues, allowing for the assignment of all proton signals within each sugar unit nih.govacs.orgpharmtech.com.

Heteronuclear Single-Quantum Coherence (HSQC) : This experiment correlates ¹H and ¹³C signals, extending assignments to the ¹³C spectrum and aiding in the identification of different monosaccharide types nih.govpharmtech.com. Edited HSQC can differentiate between CH, CH₂, and CH₃ groups pharmtech.com.

Heteronuclear Multiple-Bond Correlation (HMBC) : This technique detects long-range ¹H-¹³C couplings across glycosidic linkages, which is crucial for determining the sequence and linkage positions between adjacent monosaccharide residues nih.govpharmtech.com.

Nuclear Overhauser Effect Spectroscopy (NOESY) (or ROESY): These experiments identify protons that are spatially close, even if not directly bonded. Quantitative interpretation of NOEs between adjacent monosaccharides provides critical information about the conformational equilibrium around glycosidic linkages, aiding in the determination of the glycan's three-dimensional structure and dynamics nih.govacs.orgacs.orgpharmtech.com.

For this compound, which is an asialo-, tri-antennary complex-type N-glycan, the presence of multiple antennae and potential isomeric variations in galactose linkages necessitates the use of these advanced NMR methods to fully characterize its structure and conformational preferences cosmobio.co.jpludger.comludger.comqa-bio.comludger.comcreative-biolabs.com. Recent advancements, such as Looped, Projected Spectroscopy (L-PROSY), have further enhanced the detection of rapidly exchanging protons, providing more comprehensive data on hydrogen-bonded networks and glycan conformations under more physiological conditions acs.org.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a powerful analytical tool for glycan analysis, providing information on molecular weight, composition, and sequence jst.go.jpludger.comshimadzu.com. Soft ionization techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), are particularly well-suited for the analysis of fragile biomolecules like glycans jst.go.jppremierbiosoft.com.

Table 2: Molecular Weight and Common MS Ions of this compound

| Characteristic | Value (unlabeled this compound) | Value (2-AB labeled this compound) | Value (Procainamide labeled this compound) |

| Molecular Weight (Da) | 2007 cosmobio.co.jpludger.comludger.comcreative-biolabs.com | 2126 or 2127 ludger.comqa-bio.comludger.com | 2226 qa-bio.com |

| Common Ion (Positive Mode) | [M+Na]+ (e.g., 2006.82 m/z) ludger.com | [M+H]+, [M+Na]+ (depending on labeling and adduct formation) | [M+H]+, [M+Na]+ (depending on labeling and adduct formation) |

Note: this compound is often supplied as a mixture of isomers differing in Gal residue linkages cosmobio.co.jpludger.comludger.comqa-bio.comludger.comcreative-biolabs.com.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique widely used for glycan analysis, particularly when coupled with liquid chromatography (LC-ESI-MS) ludger.comnih.govcreative-biolabs.com. This hyphenated approach combines the separation power of LC with the high mass accuracy of MS, enabling the characterization of complex glycan mixtures and the identification of isomeric structures nih.govcreative-biolabs.com.

In ESI-MS, glycans are commonly detected as adduct ions, typically protonated ions ([M+H]+) or alkali metal adducts (e.g., [M+Na]+, [M+K]+), and ammonium (B1175870) adducts, especially in positive ion mode nih.gov. The formation of these adducts is influenced by the mobile phase composition and glycan structure nih.gov. LC-ESI-MS/MS (tandem mass spectrometry) is particularly powerful for glycan sequencing, as it allows for predictable fragmentation of ionized glycopeptides or released glycans, providing detailed structural information ludger.compremierbiosoft.comcreative-biolabs.com. For this compound, ESI-MS can determine its molecular weight and confirm its composition. For instance, a procainamide-labeled this compound shows significantly enhanced sensitivity in ESI-MS, aiding in the detection and identification of minor glycan species qa-bio.com.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another widely exploited soft ionization technique for the analysis of N-glycans, including this compound jst.go.jpshimadzu.combruker.comacs.org. MALDI-MS is particularly suitable for profiling N-glycans because it typically produces predominantly single-charged molecular ions, which simplifies the interpretation of spectra, especially for heterogeneous glycan structures shimadzu.comacs.org.

For this compound, MALDI-MS is used to determine its molecular weight and confirm its structural integrity ludger.comqa-bio.com. The theoretical mass of unlabeled this compound is 2007 Da, and it is often observed as a sodium adduct, [M+Na]+, in positive ion mode MALDI-MS spectra ludger.com. 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix for glycan analysis in MALDI-MS due to its high ionization efficiency acs.org. While positive ion mode MALDI provides good sensitivity for alkali-metal adducts, tandem mass spectrometry (MALDI-MS/MS or MALDI-TOF/TOF) is often employed to obtain more detailed structural information through fragmentation bruker.comacs.org. Permethylation of glycans before MALDI-MS analysis is a popular derivatization strategy that improves and enhances ionization efficiency, stabilizes labile sialic acid moieties, and enables the detection of both neutral and acidic glycans in positive ion mode ludger.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Structural Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique extensively employed for the structural profiling of glycans, including this compound. This method combines the separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. LC-MS/MS is crucial for the analysis of complex glycan mixtures, enabling the identification of individual glycan structures and their isomers. thermofisher.commetabolomicsworkbench.orgglygen.org

For this compound, LC-MS/MS allows for the precise determination of its molecular weight and provides insights into the presence and relative abundance of its various isomeric forms. fishersci.cawikipedia.orgfishersci.befishersci.bethermofisher.com The technique is particularly effective in resolving the structural complexities arising from variations in monosaccharide linkages and branching patterns inherent to glycans. fishersci.campg.de The use of fluorescent labels, such as procainamide (B1213733) or 2-aminobenzamide (B116534) (2-AB), significantly enhances the ionization efficiency and detection sensitivity in LC-MS/MS, facilitating the identification of even minor glycan components. fishersci.cawikipedia.orgfishersci.beuni.lu Procainamide labeling, for instance, has been shown to offer superior ionization efficiency and higher sensitivity compared to 2-AB labeling, allowing for the detection and identification of glycans present at less than 1% relative peak area. fishersci.cafishersci.be

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of this compound

Tandem Mass Spectrometry (MS/MS) plays a pivotal role in the detailed structural elucidation of glycans by generating specific fragment ions from a precursor ion. thermofisher.commetabolomicsworkbench.orgfishersci.nowikipedia.orguni.lunih.gov This fragmentation process provides critical information regarding the monosaccharide sequence, branching patterns, and linkage positions within the glycan structure. fishersci.no When applied to this compound, MS/MS is instrumental in confirming its identity and resolving ambiguities related to its isomeric forms, especially when dealing with minor components in a mixture. fishersci.cafishersci.be

Collisionally Activated Dissociation (CAD) for this compound Fragmentation

Collisionally Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a widely used fragmentation technique in glycomics. In CAD, precursor ions are collided with neutral gas molecules, leading to vibrational excitation and subsequent dissociation. metabolomicsworkbench.orgfishersci.nouni.lu For glycans, CAD typically induces preferential cleavage of glycosidic bonds, resulting in the formation of characteristic B- and Y-type fragment ions. metabolomicsworkbench.orgfishersci.no B-ions retain the charge on the non-reducing end, while Y-ions retain the charge on the reducing end. metabolomicsworkbench.org Additionally, CAD can generate cross-ring cleavages, such as A-type ions, which provide further structural details about the monosaccharide residues and their positions within the glycan ring. fishersci.no

For permethylated oligosaccharides like this compound, CAD spectra reveal abundant B and Y fragment ions, which are highly informative for sequencing the monosaccharide units. fishersci.noresearchgate.net The presence and intensity of these fragment ions allow researchers to deduce the arrangement of galactose, N-acetylglucosamine (GlcNAc), and mannose residues within the tri-antennary structure of this compound. fishersci.no

Electron Capture Dissociation (ECD) for this compound Structural Insights

Electron Capture Dissociation (ECD) is another powerful MS/MS technique that offers complementary structural information to CAD, particularly for complex and branched glycans. Unlike CAD, which primarily induces glycosidic cleavages, ECD involves the capture of a low-energy electron by a multiply charged precursor ion, leading to radical-driven fragmentation. metabolomicsworkbench.orgfishersci.nouni.lu

For permethylated N-linked glycans, ECD typically produces dominant C- and Z-type fragment ions, which result from cleavages along the glycosidic bonds but with different charge retention compared to CAD. fishersci.no Crucially, ECD is known for its ability to generate extensive cross-ring cleavages, including complementary A- and X-type fragmentation pairs. fishersci.no These cross-ring fragments are invaluable for delineating the branching patterns and precise linkage positions within the glycan structure, information that can be challenging to obtain solely from CAD. fishersci.no For instance, specific A-type ions (e.g., 0,4An and 3,5An) generated by ECD can define the linkage position of major branches, such as the 6-position of a core mannose residue. fishersci.no The unique fragmentation pathways of ECD provide a more comprehensive understanding of the intricate architecture of this compound.

Chemical Derivatization for Enhanced MS Analysis of this compound

Chemical derivatization is a common strategy employed in glycomics to enhance the analytical performance of glycans in mass spectrometry. The primary reasons for derivatization include improving ionization efficiency, increasing sensitivity, and directing fragmentation pathways to yield more informative structural data. fishersci.cawikipedia.orgfishersci.bempg.deuni.lunih.gov For instance, labeling glycans with fluorescent tags like procainamide or 2-aminobenzamide (2-AB) not only enables fluorescence detection in chromatographic methods but also significantly boosts their ionization in electrospray ionization mass spectrometry (ESI-MS). fishersci.cawikipedia.orgfishersci.beuni.lu Procainamide, for example, can produce significantly higher mass spectrometry peaks compared to 2-AB, facilitating the detection and identification of low-abundance glycans through MS/MS analysis. fishersci.ca

Permethylation Strategies for this compound

Permethylation is a widely used chemical derivatization strategy for glycans, particularly for enhancing their analysis by mass spectrometry. This process involves converting all free hydroxyl groups on the monosaccharide residues into methyl ethers. mpg.denih.gov

The advantages of permethylation for this compound analysis include:

Increased Hydrophobicity: Methylation increases the hydrophobicity of the glycan, which can improve its chromatographic separation and reduce adduct formation in MS. mpg.denih.gov

Improved Ionization: Permethylation often leads to enhanced ionization efficiency in positive-ion mode ESI-MS and MALDI-TOF MS, as it can introduce fixed positive charges (e.g., quaternary amines from reducing-end derivatization). mpg.denih.gov This increased ionization allows for more sensitive detection. mpg.de

Stabilization of Fragments: The methylation of hydroxyl groups can stabilize glycosidic bonds and influence fragmentation patterns, yielding more predictable and interpretable fragment ions during MS/MS analysis. fishersci.noresearchgate.netnih.gov This is particularly beneficial for obtaining detailed sequence and linkage information from complex glycans like NA3. fishersci.no

Permethylated glycans can be effectively analyzed by techniques such as porous graphitic carbon (PGC) chromatography coupled with ESI-MS, which offers excellent separation of isomeric forms. mpg.de

Chromatographic and Electrophoretic Separation Techniques for this compound

Chromatographic and electrophoretic techniques are indispensable for the separation, purification, and characterization of this compound, especially given its potential for isomeric heterogeneity. These methods are often coupled with mass spectrometry for comprehensive analysis.

Chromatographic Techniques: High-performance liquid chromatography (HPLC), including ultra-high performance liquid chromatography (UHPLC), is a primary tool for separating glycans. fishersci.cawikipedia.orgfishersci.bewikipedia.orgfishersci.befishersci.dkfishersci.cauni.lunih.govnih.govnih.gov Different modes of HPLC are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is widely used for glycan separation due to its ability to resolve structural isomers and separate glycans based on size and polarity. fishersci.canih.gov It is particularly efficient for both native and reducing-end labeled glycans. fishersci.ca HILIC-based methods, often combined with fluorescence detection, are valuable for profiling complex glycan mixtures and assessing glycan stability. fishersci.canih.goviarc.fr

Normal Phase HPLC: This mode is also used for profile analysis of neutral and charged glycans. fishersci.benih.gov

Anion Exchange Chromatography: This technique is suitable for separating charged and neutral glycans. fishersci.benih.gov

Reversed-Phase HPLC and Size Exclusion Chromatography: These are also utilized for glycan separation. uni.lu

HPLC analysis is routinely used to assess the purity and structural integrity of this compound preparations. fishersci.cawikipedia.orgfishersci.bewikipedia.orgfishersci.befishersci.dknih.govnih.gov

Electrophoretic Techniques: Electrophoresis, such as capillary electrophoresis (CE), is another valuable method for separating glycans. fishersci.cafishersci.befishersci.befishersci.dkfishersci.canih.gov Similar to HPLC, electrophoresis can be coupled with mass spectrometry to provide detailed structural information. fishersci.befishersci.befishersci.dknih.gov Fluorescent labeling, for example, with 2-aminoacridone (B130535) (2-AA), can enable detection by fluorophore-assisted carbohydrate electrophoresis (FACE). fishersci.beuni.lu

These separation techniques are crucial for isolating pure this compound from complex biological samples and for resolving its various isomeric forms, which is essential for accurate structural characterization and functional studies.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a foundational analytical technique extensively utilized for the characterization and purification of N-linked glycans, including this compound. lcms.czchromatographytoday.comjove.com This method is particularly effective for separating complex glycan mixtures due to its high resolution and reproducibility. ludger.comlcms.czqa-bio.com The purification of this compound from natural sources, such as bovine serum fetuin, typically involves a combination of HPLC and glycosidase digestion. qa-bio.comludger.comludger.comludger.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound

Hydrophilic Interaction Liquid Chromatography (HILIC) stands as the predominant and often considered "gold standard" LC technique for the analysis of asparagine-linked (N-linked) glycans. lcms.czjove.com HILIC is particularly adept at separating glycans based on their polarity and hydrophilicity, making it highly suitable for the analysis of this compound and its variants. lcms.cznih.govub.edu

A key advantage of HILIC is its ability to resolve glycan isomers that possess identical mass compositions but differ in branching or linkage positions. nih.govludger.com This capability is crucial for comprehensive glycan profiling, as exemplified by its application in separating highly sialylated multi-antennary glycans. ub.edu Furthermore, HILIC can differentiate between sialylated N-glycan isomers that vary only in their α2,3- and α2,6-linkages. nih.govmdpi.com The retention behavior in HILIC is influenced by the number of sugar units, with glycopeptides exhibiting stronger retention as the number of sugar units increases. nih.gov

Research findings highlight the utility of HILIC in separating complex glycan profiles. For instance, studies have shown that HILIC stationary phases can be optimized to modulate charge group selectivity, allowing for enhanced resolution of critical glycan pairs, including those with differing charges. lcms.cz This modulation can also reduce total gradient times by enabling earlier elution of highly-charged glycans without compromising resolution of early-eluting structures. lcms.cz

Characterization of this compound Purity via HPLC

The purity of this compound is a critical quality attribute, typically assessed through a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and 1H-Nuclear Magnetic Resonance (NMR). qa-bio.comludger.comludger.comludger.com Commercial preparations of this compound are often reported to be greater than 90% pure based on these assessments. qa-bio.comludger.comludger.comludger.com HPLC is also instrumental in determining the structural integrity of this compound and other related oligosaccharides. ludger.comqa-bio.com

Capillary Electrophoresis (CE) for this compound Resolution

Capillary Electrophoresis (CE) has emerged as a robust and high-resolution analytical method for carbohydrate analysis, including the resolution of this compound and other N-glycans. nih.gov CE separates molecules based on their charge-to-size ratio, offering an orthogonal separation mechanism to liquid chromatography. nih.govtandfonline.com This technique is particularly valuable for distinguishing glycans that share the same monosaccharide sequence but differ in their positional isomers. nih.gov

When coupled with mass spectrometry (CE-MS), CE provides a powerful platform for N-glycan isomer differentiation and structural characterization. acs.orgubc.canih.gov This combined approach can achieve high sensitivity and resolution, addressing the challenges of analyzing complex glycan mixtures. acs.orgubc.ca For instance, CE-ESI-MS has demonstrated superior sensitivity compared to PGC-LC-MS for glycan isomer separation. acs.org

The application of CE in glycan analysis often involves labeling glycans with fluorescent tags, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enable laser-induced fluorescence (LIF) detection (CE-LIF). tandfonline.com This allows for rapid identification and relative quantification of glycans. tandfonline.com CE-MS methods have also been developed to simultaneously profile both neutral and sialylated glycans without the need for derivatization or labeling, further enhancing their utility in comprehensive glycosylation analysis. ubc.ca

Isomeric Complexity and Differentiation of this compound

The structural diversity of glycans, including this compound, is a significant aspect of their biological function and analytical challenge. Glycans exhibit complex structures characterized by multiple branched sites, as well as intricate regio- and stereochemistry, leading to the presence of numerous isomers. ub.edu this compound itself can exist as a mixture of isomers, specifically differing in the linkage of the galactose residue on its antennae. qa-bio.comludger.comludger.comludger.com These isomeric forms often exhibit distinct biological activities, underscoring the necessity for analytical methods capable of their resolution and structural characterization. acs.org

Analysis of Linkage Isomerism in this compound

Linkage isomerism is a critical aspect of glycan complexity, particularly for sialylated N-glycans, where sialic acids can be linked to adjacent monosaccharides via different glycosidic bonds (e.g., α2,3- or α2,6-linkages). sioc-journal.cnacs.org While this compound is an asialo-glycan, the principles of analyzing linkage isomerism in related complex N-glycans are highly relevant to understanding the isomeric nuances of triantennary structures. qa-bio.comludger.comludger.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is capable of separating N-glycan structures that differ only in their branching and/or linkage positions. nih.gov This capability extends to distinguishing sialylated N-glycan isomers based on their α2,3- and α2,6-linkages. nih.govmdpi.com Capillary Electrophoresis (CE) coupled with mass spectrometry (CE-MS) also provides a powerful means to differentiate sialyl linkage isomers, especially when combined with specific derivatization strategies that introduce mass differences between these linkages. acs.orgnih.govacs.org

Methodologies for Distinguishing this compound Isomers

Distinguishing the various isomers of this compound and other complex N-glycans requires a multi-faceted analytical approach, often combining chromatographic separation with advanced spectroscopic techniques.

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly HILIC, is fundamental for separating glycan isomers. chromatographytoday.comnih.govub.eduludger.commdpi.com HILIC's ability to resolve isomers with identical mass compositions but different branching or linkage positions makes it indispensable. ludger.com Two-dimensional HPLC mapping can also be employed for detailed analysis of triantennary N-glycans. researchgate.net

Capillary Electrophoresis (CE) : CE offers high-resolution separation of glycans, including those with the same monosaccharide sequence but different positional isomers. nih.gov When interfaced with mass spectrometry (CE-MS), it provides high sensitivity and the ability to differentiate isomers. acs.orgubc.ca

Mass Spectrometry (MS) and Related Techniques:

LC-MS/MS : While conventional mass spectrometry alone may not fully distinguish glycan isomers due to identical m/z values, its hyphenation with liquid chromatography (LC-MS) and the use of tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) is a workhorse technique for complex glycan analysis. jove.comub.eduludger.comacs.orgresearchgate.net

Ion Mobility Spectrometry (IMS-MS) : IMS-MS is an emerging technique that separates ions based on their size, charge, and shape, offering a powerful tool for resolving glycan isomers. ub.eduacs.org It can identify characteristic isomeric features such as sialylation and fucosylation patterns. ub.edu Combining HILIC with IM-MS allows for simultaneous analysis of glycan composition and sialylation patterns, including the quantification of sialic acid linkage isomers. ub.edu

Electron Capture Dissociation (ECD) : ECD, often used in conjunction with ion mobility, can generate unique cross-ring fragments that are diagnostic for the identification of specific linkage isomers. ethz.ch

Enzymatic Digestion:

Exoglycosidase Array Digestions : Sequential digestion with specific exoglycosidases is a powerful method for structural elucidation and isomer differentiation. ub.edunih.govlcms.cz By observing shifts in chromatographic peaks after enzymatic cleavage, information about monosaccharide linkages and antenna structures can be deduced. For instance, neuraminidase digestion can reveal the presence and linkage types of sialic acids. ub.edulcms.cz

Derivatization Strategies:

Fluorescent Labeling : Prior to chromatographic or electrophoretic analysis, glycans are often derivatized with fluorescent tags like 2-aminobenzamide (2-AB), procainamide, or APTS. ludger.comchromatographytoday.comjove.comqa-bio.comtandfonline.com These labels enhance detection sensitivity (e.g., via fluorescence or UV) and improve sample solubility in organic solvents used in HILIC. chromatographytoday.com

Linkage-Specific Derivatization : For mass spectrometry, specific derivatization methods can introduce mass differences between linkage isomers (e.g., α2,3- and α2,6-linked sialic acids), allowing for their discrimination by MS. nih.govacs.org

Other Techniques:

Nuclear Magnetic Resonance (NMR) : While highly informative for determining primary structure and stereochemistry, NMR typically requires larger quantities of highly pure samples, which can be a limitation for complex glycan mixtures. acs.org

These methodologies, often used in combination, provide a comprehensive toolkit for the structural elucidation and differentiation of this compound isomers, enabling a deeper understanding of their biological roles.

Biosynthesis and Metabolic Pathways of Na3 Glycan

Biosynthetic Origins and Enzymatic Synthesis of NA3 Glycan

The genesis of this compound is deeply embedded within the broader N-linked glycosylation pathway, a fundamental process in eukaryotic cells. This synthesis is orchestrated by a diverse array of glycosyltransferases, each catalyzing specific sugar additions.

The assembly of N-glycans, including the complex tri-antennary NA3 structure, is critically dependent on the sequential action of various glycosyltransferases. These enzymes facilitate the transfer of monosaccharide units from activated nucleotide sugar donors to growing glycan chains. nih.govmdpi.com A key family of enzymes in the formation of complex N-glycans are the N-acetylglucosaminyltransferases (GnTs). wikipedia.org These enzymes operate primarily within the medial-Golgi apparatus, where they are responsible for adding antennae branching structures to the common N-glycan core. wikipedia.org

Specifically, N-acetylglucosaminyltransferase IVa (GnT-IVa, encoded by the MGAT4A gene) plays a role in the synthesis of core-α-1,6-fucosylated triantennary glycan (NA3Fb), a fucosylated variant of NA3. wikipedia.orgsenescence.info GnT-IVa is known to promote the extension of polylactosamine chains on multiple N-glycans, contributing to the complexity of these structures. guidetopharmacology.org Another crucial enzyme is Beta-1,4-Galactosyltransferase V, which catalyzes the attachment of galactose residues to the N-acetylglucosamine (GlcNAc) in GlcNAcβ1-4Man linkages on N-glycans. guidetopharmacology.org This galactosylation step is essential for forming the galactosylated antennae characteristic of this compound.

The specificity of these glycosyltransferases arises from their ability to recognize both the sugar donor and the acceptor substrate, ensuring the precise formation of glycosidic bonds and the correct branching patterns. nih.govmdpi.com

This compound is an integral product of the N-linked glycosylation pathway, a process that begins in the endoplasmic reticulum (ER) and continues through the Golgi apparatus. wikipedia.orgfishersci.nowikidata.org All N-glycans share a common biosynthetic origin, starting with the formation of a conserved core structure consisting of two N-acetylglucosamine and three mannose residues. guidetopharmacology.orgfishersci.no

The initial step involves the en bloc transfer of a precursor oligosaccharide, Glc3Man9GlcNAc2, from a dolichol lipid carrier to a specific asparagine residue within an Asn-X-Ser/Thr sequence on newly synthesized polypeptide chains in the ER. wikipedia.orgfishersci.nowikidata.org Following this transfer, the precursor glycan undergoes initial trimming by ER-resident glycosidases. fishersci.nowikidata.org Subsequent extensive processing and modification of the oligosaccharide chain occur as the glycoprotein (B1211001) traverses the Golgi apparatus. guidetopharmacology.orgwikipedia.orgfishersci.nowikidata.org This processing involves further mannose trimming and the sequential addition of N-acetylglucosamine and galactose residues by specific glycosyltransferases, leading to the formation of complex-type N-glycans. guidetopharmacology.orgwikipedia.orgfishersci.nowikidata.org this compound, being an asialo-, tri-antennary complex-type N-glycan, represents a mature product of this pathway where sialic acid residues are either not added or are subsequently removed. invivochem.comwikipedia.orgfishersci.caciteab.comwikipedia.orgwikipedia.orgfishersci.be

The biosynthesis of N-linked glycans, including this compound, is spatially segregated within the eukaryotic cell, primarily occurring in the endoplasmic reticulum (ER) and the Golgi apparatus. wikipedia.orgfishersci.nowikidata.org The initial stages, encompassing the synthesis of the dolichol-linked precursor oligosaccharide, its transfer to the nascent polypeptide, and the first trimming steps, take place within the ER. fishersci.nowikidata.org

Enzymatic Degradation and Modification of this compound

Beyond its synthesis, this compound undergoes enzymatic degradation and modification, processes crucial for glycan turnover, quality control, and cellular signaling.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing vital roles in both the degradation of glycan structures and the general turnover of glycoconjugates. nih.gov this compound, as a complex oligosaccharide, is a substrate for various glycosidases. invivochem.comwikipedia.orgfishersci.caciteab.comwikipedia.orgwikipedia.orgfishersci.bewikipedia.orgwikipedia.org

For instance, studies have investigated the action of α1,3/4-fucosidase and α1,6-fucosidase on fucosylated NA3 products, demonstrating their ability to cleave specific fucose linkages. wikipedia.org As NA3 is an asialo-glycan, its formation from a sialylated precursor (A3 glycan) would involve the action of sialidases, which remove sialic acid residues. invivochem.comwikipedia.orgfishersci.caciteab.comwikipedia.orgwikipedia.orgfishersci.be The susceptibility of this compound to enzymatic cleavage is also evident in its common purification methods; it is typically isolated from sources like bovine serum fetuin (bSF) through a process involving hydrazinolysis followed by digestion with various glycosidases. invivochem.comwikipedia.orgfishersci.caciteab.comwikipedia.orgwikipedia.orgfishersci.bewikipedia.org This highlights the utility of glycosidases as tools for glycan analysis and the inherent mechanisms for NA3 modification and breakdown in biological contexts.

The degradation of glycans, including this compound, is a dynamic process that occurs through both lysosomal and non-lysosomal pathways. Traditionally, glycan catabolism has been understood to take place within lysosomes, cellular organelles responsible for the breakdown of waste materials. mpg.de However, recent research has revealed the existence of "non-lysosomal" glycan catabolism, particularly for N-glycans, occurring in the cytosol or endoplasmic reticulum (ER). mpg.de This cytosolic degradation pathway is conserved across various organisms, from yeast to mammalian cells. mpg.de

Observations regarding this compound's stability in different biological matrices further illustrate its degradation mechanisms. When incubated in plasma, this compound has been shown to degrade rapidly, with nearly complete breakdown occurring within a few hours. uni.lu This suggests the presence of active enzymatic systems in biological fluids capable of catabolizing NA3. In contrast, this compound demonstrated stability when incubated in vitreous humor, indicating tissue-specific differences in glycan degradation machinery. uni.lu

A key enzyme in non-lysosomal N-glycan catabolism in mammalian cells is the cytosolic peptide N-glycanase (PNGase), specifically NGLY1. mpg.de While the specific enzymes responsible for NA3 degradation in plasma are not explicitly detailed in all contexts, the general principles of glycan degradation involve the action of various glycoside hydrolases. nih.gov For instance, bacterial systems, like the N-glycan glycoprotein deglycosylation complex (Gpd) from Capnocytophaga canimorsus, demonstrate a sequential degradation mechanism involving sialidases and periplasmic exoglycosidases (e.g., β-galactosidases, β-N-acetylhexosaminidases, and α-mannosidases) that act on the desialylated non-reducing ends of oligosaccharides. isotope-cmr.com These examples provide insights into the enzymatic strategies employed by biological systems for the catabolism of complex N-glycans like NA3.

Compound Names and PubChem CIDs

Regulation of this compound Biosynthetic and Degradative Enzymes

The precise regulation of enzymes involved in both the synthesis and degradation of N-glycans, including this compound, is crucial for maintaining cellular homeostasis and proper glycoprotein function. This regulation occurs at multiple levels, from gene expression to enzyme localization and activity modulation.

Regulation of Biosynthetic Enzymes The structural diversity of N-glycans, including the formation of branches characteristic of complex glycans like NA3, is largely determined by the activity of specific glycosyltransferases nih.gov. Key enzymes involved in adding N-acetylglucosamine (GlcNAc) branches include N-acetylglucosaminyltransferase-III (GnT-III or MGAT3), GnT-IVa (MGAT4A), GnT-IVb (MGAT4B), GnT-V (MGAT5), and GnT-IX (GnT-Vb or MGAT5B) nih.gov. Additionally, fucosyltransferase 8 (FUT8) is responsible for synthesizing core fucose, which further contributes to N-glycan structural variation and critically regulates protein-protein interactions nih.gov.

The spatial arrangement and localization of glycosylation enzymes within the Golgi apparatus also play a critical role in regulating glycan biosynthesis oup.comembopress.org. The Golgi is organized into distinct cisternae (cis-, medial-, and trans-Golgi), and glycosylation enzymes are typically concentrated in specific compartments oup.comembopress.org. The Golgi matrix protein GRASP55, for example, has been shown to regulate the intra-Golgi localization of certain glycosylation enzymes, thereby controlling metabolic flux across competing reactions in glycan biosynthesis embopress.org. GRASP55 achieves this by binding to enzymes, such as glucosylceramide synthase (GCS), and preventing their entry into COPI-based retrograde transport vesicles, thus concentrating them in the trans-Golgi embopress.org. The absence of this interaction can lead to the relocation of these enzymes to the cis-Golgi, altering glycan profiles embopress.org.

Table 1: Key Glycosyltransferases in N-Glycan Branching and Their Regulatory Impact

| Enzyme Name (Synonym) | Catalytic Activity / Branch Formed | Regulatory Impact / Clinical Relevance | Reference |

| GnT-III (MGAT3) | Bisecting GlcNAc branch | Contributes to N-glycan structural variation | nih.gov |

| GnT-IVa (MGAT4A) | β1-4 GlcNAc branch on α1-3 mannose arm | Upregulated in HCC, leading to increased NA3Fb; influences cell migration | nih.govresearchgate.netresearchgate.net |

| GnT-IVb (MGAT4B) | β1-4 GlcNAc branch | Contributes to N-glycan structural variation | nih.gov |

| GnT-V (MGAT5) | β1-6 GlcNAc branch | Contributes to N-glycan structural variation | nih.gov |

| GnT-IX (GnT-Vb, MGAT5B) | N-acetylglucosamine branch | Contributes to N-glycan structural variation | nih.gov |

| FUT8 | Core α1-6 fucose | Critically regulates N-glycan structure and protein-protein interactions | nih.gov |

Table 2: Impact of MGAT4A Dysregulation on NA3Fb in Hepatocellular Carcinoma

| Glycan | Enzyme Involved | Regulatory Change in HCC | Observed Glycan Level Change | Effect on Cancer Progression | Reference |

| NA3Fb | MGAT4A (GnT-IVa) | Increased mRNA and protein expression | Substantially increased on cell surface and in serum | Promotes cell motility and invasiveness | researchgate.netresearchgate.net |

Regulation of Degradative Enzymes The degradation and turnover of glycoconjugates, including N-glycans, primarily occur within lysosomes nih.gov. This process involves a coordinated action of various endo- and exoglycosidases that sequentially cleave sugar residues, eventually liberating monosaccharides nih.gov. Deficiencies in these specific lysosomal degradative enzymes can lead to the accumulation of undegraded glycans, resulting in lysosomal storage diseases nih.gov.

Beyond lysosomal degradation, other pathways contribute to glycan turnover. For instance, in the endoplasmic reticulum, misfolded glycoproteins with high-mannose N-glycans are targeted for ER-associated degradation (ERAD) nih.govresearchgate.net. This process involves ER mannosidase I (ERManI) and the EDEM protein family, which are involved in trimming mannose residues, signaling the glycoprotein for retro-translocation to the cytosol and subsequent proteasome-mediated degradation nih.govresearchgate.net.

Furthermore, bacterial systems provide insights into the sophisticated enzymatic machinery for glycan degradation. For example, the Capnocytophaga canimorsus glycoprotein deglycosylation complex (Gpd) facilitates the breakdown of N-glycans through a sequential action of periplasmic exoglycosidases, including β-galactosidases, β-N-acetylhexosaminidases, and α-mannosidases researchgate.net. This illustrates the precise and ordered nature of glycan degradation, often involving multiple enzymes working in concert.

Molecular and Cellular Interactions of Na3 Glycan

NA3 Glycan-Protein Interaction Dynamics

The interaction of this compound with proteins is fundamental to its biological functions, involving specific binding partners and receptor-mediated signaling pathways.

Glycan Receptor-Mediated Responses to NA3 Glycanthis compound has been shown to support photoreceptor outer segment (OS) assembly with high affinity through a receptor-mediated responsearvojournals.org. The binding of N-linked oligosaccharides, including NA3, to the retinal glycan receptor is crucial for supporting OS membrane assembly, even under compromised conditions where photoreceptors are deprived of retinal pigment epithelium (RPE) supportgoogle.comgoogle.comnih.govresearchgate.net. This interaction promotes the proper folding of outer segment membranes, maintains normal ultrastructure, and preserves protein expression patterns in both photoreceptors and Müller cells in the absence of RPE supportnih.govresearchgate.netarvojournals.orgresearchgate.net. The multivalent nature of NA3, specifically its triantennary structure, significantly enhances its efficacy; studies have demonstrated that the increased valency dramatically reduces the effective concentration required to support outer segment assembly compared to monovalent sugarsnih.govresearchgate.net. For instance, NA3 optimally supports outer segment assembly at a concentration of 5x10⁻¹⁰ M, showcasing a very high affinity compared to biantennary NA2 glycan which is optimal at 5x10⁻⁹ Marvojournals.org. This potent receptor-mediated activity of this compound also contributes to maintaining fully functioning visual integrity in preclinical models, such as RCS ratsnih.govirrf.orgresearchgate.net.

Table 1: Optimal Glycan Concentrations for Photoreceptor Outer Segment Assembly

| Glycan Type | Optimal Concentration for OS Assembly | Reference |

| NA2 (Biantennary) | 5 x 10⁻⁹ M | arvojournals.org |

| NA3 (Triantennary) | 5 x 10⁻¹⁰ M | arvojournals.org |

Cellular Adhesion and Signaling Modulated by this compound

Beyond its direct protein interactions, this compound plays a significant role in modulating cellular adhesion and signaling pathways, particularly within the retinal environment.

Influence of this compound on Cell-Cell Adhesion and Junction Formationthis compound has a notable influence on cell-cell adhesion and the formation of cellular junctions, which are critical for tissue integrity and function. Specifically, this compound promotes the integrity and maturation of adherens junctions, which are essential for anchoring photoreceptors within the retinagoogle.comnih.govresearchgate.netnih.govirrf.org. In experimental models, the presence of this compound resulted in adherens junctions that exhibited a well-defined morphology, closely resembling those found in healthy, baseline controlsresearchgate.net. In contrast, in the absence of this compound (e.g., in PBS-treated controls), these crucial junctions were observed to be discontinuous and structurally compromisedresearchgate.net. Furthermore, N-cadherin, a key protein component of adherens junctions, was found to be lacking or discontinuous at the outer limiting membrane in retinas from P21 RCS rats, but formed a continuous line in NA3-treated retinas, indicating NA3's role in supporting the proper formation and maintenance of these junctionsresearchgate.net.

Table 2: Influence of this compound on Retinal Adhesion and Junctions

| Cellular Component | This compound Effect | Observation in NA3-treated Retinas | Observation in Control Retinas (e.g., PBS-treated) | Reference |

| Adherens Junctions | Promotes integrity and maturation | Well-defined morphology, continuous | Discontinuous, lacked electron-dense plaques | google.comnih.govresearchgate.netnih.govirrf.orgresearchgate.net |

| N-cadherin | Supports continuous formation | Continuous line at outer limiting membrane | Lacking or discontinuous at outer limiting membrane | researchgate.net |

Intracellular Trafficking and Localization of this compound

As an N-linked glycan, the biosynthesis and initial trafficking of this compound follow the general pathway for N-glycosylation, which primarily occurs within the endoplasmic reticulum (ER) and Golgi apparatus of eukaryotic cells. wikipedia.orgresearchgate.netoup.comfrontiersin.org This process begins with the transfer of a precursor oligosaccharide (Glc3Man9GlcNAc2) from a lipid carrier (dolichol phosphate) to specific asparagine residues on newly synthesized polypeptide chains in the ER. wikipedia.orgresearchgate.netoup.com Subsequently, this precursor is modified by a series of glycosidases and glycosyltransferases as the glycoprotein (B1211001) moves through the various compartments of the Golgi apparatus (cis-, medial-, and trans-Golgi), leading to the formation of complex N-glycans like NA3. researchgate.netoup.com

While the general intracellular trafficking of N-linked glycans is well-understood, the specific localization of exogenous this compound, particularly in therapeutic contexts, has been investigated. Following intravitreal injection in animal models, this compound demonstrates a distinct distribution pattern within the eye. Studies using radiolabeled this compound have shown that its concentration is highest in the vitreous humor, followed by the retina, sclera/choroid, aqueous humor, cornea, and lens. nih.govresearchgate.net This concentration gradient from the vitreous to the retina is considered crucial for the diffusion and subsequent equilibration of this compound to its proposed site of action within the retina. nih.govresearchgate.net

The stability of this compound also influences its localization. It has been observed to be stable in the vitreous for an extended period (up to 6 days in ex vivo studies) but undergoes rapid degradation in plasma. nih.govresearchgate.net This differential stability supports a targeted effect within the eye, with negligible amounts detected in peripheral organs, reinforcing the hypothesis of localized action. nih.govresearchgate.net Autoradiography studies further indicate a punctated pattern of [3H]NA3 localization within the retina, suggesting its accumulation in specific retinal regions. nih.gov

Table 1: Relative Concentration of this compound in Ocular Tissues Following Intravitreal Injection

| Ocular Tissue | Relative Concentration (Highest to Lowest) |

| Vitreous | Highest |

| Retina | High |

| Sclera/Choroid | Moderate |

| Aqueous Humor | Lower |

| Cornea | Low |

| Lens | Lowest |

Data derived from pharmacokinetic studies in rabbits. nih.govresearchgate.net

This compound is considered a multivalent non-metabolizable ligand in the context of its ocular therapeutic application. nih.govresearchgate.net This property, coupled with its specific localization and interactions, underscores its potential as a targeted compound for retinal health.

Biological Roles and Functional Mechanisms of Na3 Glycan

Contributions of NA3 Glycan to Retinal Homeostasis and Physiology

This compound is integral to the structural and functional maintenance of the retina, particularly in supporting the highly specialized photoreceptor cells.

This compound actively promotes the assembly of outer segment (OS) membranes by photoreceptor cells, a process that is fundamental for normal vision wikipedia.orgguidetopharmacology.org. As a multivalent N-linked oligosaccharide, this compound exhibits a high affinity for a specific retinal glycan receptor found on Müller cells, and its binding to this receptor stimulates its function wikipedia.orgguidetopharmacology.orgwikipedia.org. This interaction is critical, as this compound has been shown to support OS membrane assembly even under challenging conditions, such as when photoreceptors are deprived of the essential support typically provided by the retinal pigment epithelium (RPE) wikipedia.orgfishersci.caciteab.comguidetopharmacology.org. Research indicates that the increased valency of this compound significantly reduces the concentration required to support outer segment assembly compared to univalent sugars wikipedia.org.

Preclinical studies have highlighted this compound's capacity to modulate visual integrity and function. In models such as RCS rats, this compound supported fully functioning visual integrity dsmz.defishersci.no. Its neuroprotective effects have been observed in preclinical models characterized by RPE insufficiency, suggesting its potential as a therapeutic agent dsmz.defishersci.no. Ongoing research is exploring this compound as a possible treatment for retinal conditions where RPE support is compromised, including atrophic age-related macular degeneration (AMD) and retinal detachment wikipedia.orgdsmz.defishersci.no.

Table 1: Observed Effects of this compound in Preclinical Retinal Models

| Preclinical Model | Observed Effect of this compound |

| Xenopus laevis tadpole eyes (RPE-deprived) | Supported normal retinal ultrastructure dsmz.defishersci.no |

| RCS rats | Supported fully functioning visual integrity dsmz.defishersci.no |

| RCS rats | Prevented photoreceptor outer segment degeneration dsmz.de |

| RCS rats | Prevented pyknosis of the outer nuclear layer dsmz.de |

| RCS rats | Prevented reactive gliosis of Müller cells dsmz.defishersci.nowikipedia.org |

| RCS rats | Promoted maturation of adherens junctions between Müller cells and photoreceptors dsmz.defishersci.no |

Role of this compound in Cellular Protection and Microenvironmental Modulation

This compound also contributes to retinal health by offering cellular protection and modulating the microenvironment, particularly concerning glial cell responses and cell-cell adhesion.

A significant protective effect of this compound is its ability to prevent reactive gliosis of Müller cells dsmz.defishersci.nowikipedia.org. In experimental models, this compound maintained normal levels of glial fibrillary acidic protein (GFAP) expression, mirroring those found in control retinas, thereby preventing the upregulation of GFAP that is indicative of reactive glia wikipedia.org.

This compound plays a role in regulating the crucial interactions between Müller cells and photoreceptors by promoting the maturation of adherens junctions dsmz.defishersci.no. In the presence of this compound, these adherens junctions exhibit a well-defined morphology, comparable to that seen in baseline controls. This contrasts with untreated models where adherens junctions appear discontinuous and lack the electron-dense plaques characteristic of well-formed junctions wikipedia.org. Specifically, N-cadherin, a protein vital for these junctions, forms a continuous line at the outer limiting membrane in NA3-treated retinas, a pattern that is absent or discontinuous in control or untreated retinas wikipedia.org. This regulatory effect is underpinned by the fact that this compound has been shown to bind directly to Müller cells wikipedia.orgguidetopharmacology.orgwikipedia.org.

Neuroprotective Effects in Retinal Degeneration Models

This compound has demonstrated significant neuroprotective effects, particularly in preclinical models of retinal degeneration, such as atrophic age-related macular degeneration (AMD). frontiersin.orgnih.gov This condition, characterized by retinal pigment epithelial (RPE) insufficiency, leads to compromised photoreceptor structure and visual function. frontiersin.orgnih.gov

Research evaluating NA3's therapeutic potential in two distinct preclinical models of atrophic AMD revealed promising outcomes:

In RPE-deprived Xenopus laevis tadpole eyes , this compound supported the maintenance of normal retinal ultrastructure. frontiersin.orgnih.gov

In Royal College of Surgeons (RCS) rats , a model for inherited retinal degeneration, this compound contributed to fully functioning visual integrity. frontiersin.orgnih.gov

Detailed structural analyses in these models further elucidated the mechanisms behind its neuroprotective actions. This compound was found to prevent photoreceptor outer segment degeneration and pyknosis of the outer nuclear layer. frontiersin.orgnih.gov It also mitigated reactive gliosis of Müller cells (MCs) and promoted the maturation of adherens junctions between Müller cells and photoreceptors. frontiersin.orgnih.gov These findings collectively highlight this compound as a naturally derived small molecule glycan therapeutic that can support proper folding of outer segment membranes and maintain protein expression patterns of photoreceptors and Müller cells in conditions lacking RPE support. frontiersin.orgnih.govmdpi.com Its ability to bind with high affinity to retinal glycan receptors on Müller cells and stimulate their function, thereby promoting the assembly of outer segment membranes, underscores its therapeutic potential for retinal diseases. elifesciences.org

Broader Implications of this compound in Glycosylation-Dependent Processes

Beyond its specific neuroprotective roles, this compound is implicated in a broader spectrum of glycosylation-dependent biological processes, reflecting the fundamental importance of glycans in cellular function and communication.

Role in Glycoprotein (B1211001) Folding and Quality Control

N-linked glycosylation is a critical post-translational modification occurring in the endoplasmic reticulum (ER), essential for proteins to achieve their correct folding and native structure. The glycoprotein quality control (GQC) system within the ER relies heavily on N-glycan trimming to guide nascent glycopolypeptides through proper folding, export, and dislocation pathways. Monoglucosylated N-glycan intermediates, formed through the sequential action of glucosidases, carry structural information vital for promoting glycoprotein folding. Lectin chaperones like calnexin (B1179193) (CNX) and calreticulin (B1178941) (CRT) bind to these monoglucosylated N-glycans, retaining incompletely folded proteins in the ER until proper folding is achieved. This compound, as an asialo-, tri-antennary oligosaccharide, is an endogenous compound that supports the proper folding of outer segment membranes, directly linking it to these crucial glycoprotein folding and quality control mechanisms. mdpi.com

Involvement in General Glycan Information Carrier Functions

Glycans are not merely structural components but function as crucial information carriers in biological systems, mediating a wide array of cellular processes. N-glycans, in particular, are intimately associated with fundamental biological functions such as cell growth, differentiation, adhesion, and migration. Alterations in these sugar chains are known to contribute to the molecular mechanisms underlying various abnormalities, including inflammation, tumor invasion, and metastasis. Specific glycan epitopes are recognized to be closely associated with numerous types of cancer, underscoring their role in disease progression and as potential diagnostic markers. As an asialo-, tri-antennary N-glycan, NA3 is implied to have a protective role in the pathogenesis of age-related macular degeneration, demonstrating its capacity to carry and transmit biological information that influences cellular behavior and disease outcomes. Its presence on various mammalian glycoproteins further highlights its broad involvement in biological processes where glycans serve as critical determinants of molecular interactions and cellular fate. biochemia-medica.comtcichemicals.comnih.gov

Advanced Methodological Approaches for Na3 Glycan Research

Comprehensive Glycomics Platforms for NA3 Glycan Profiling

Comprehensive glycomics platforms are designed to provide both quantitative and qualitative insights into glycosylation, including the precise structural understanding and peptide-glycan connectivity. nih.gov These platforms typically involve a multi-step process that begins with the release of glycans from their parent glycoproteins, often through enzymatic methods for N-linked glycans or chemical methods for O-linked glycans. nih.gov This is followed by purification and derivatization steps, which prepare the glycans for subsequent analysis. nih.gov Mass spectrometry (MS) and various liquid chromatography (LC) techniques are central to these platforms, offering powerful tools for separating and identifying complex glycan mixtures. qa-bio.comludger.comnih.govpremierbiosoft.com

High-throughput quantitative analysis is essential for efficiently processing numerous samples and obtaining reliable data on this compound abundance and variations. A prominent approach in this domain is the coupling of liquid chromatography with mass spectrometry (LC-MS). premierbiosoft.com Specifically, Hydrophilic Interaction Liquid Chromatography coupled with Ultra-High Performance Liquid Chromatography and Fluorescence Detection (HILIC-UPLC-FLR) combined with Mass Spectrometry (MS) has emerged as a highly effective method for N-glycan analysis. ludger.comnih.govcore.ac.uk This integrated platform allows for efficient separation, sensitive detection, and precise mass determination of NA3 glycans. Beyond MS-based methods, DNA sequencer-based analytical techniques have also been developed, offering quantitative information for N-glycan analysis in a high-throughput format, a capability not always achieved by traditional MS profiling alone. nih.gov

Chemical Labeling and Derivatization Strategies for this compound Analysis

Chemical labeling and derivatization are critical steps in glycan analysis, enhancing detection sensitivity, improving chromatographic separation, and facilitating mass spectrometric characterization. For glycans like NA3, labeling is typically performed at the reducing terminus of the oligosaccharide, a well-established chemical reaction. nih.gov

Fluorescent labeling reagents are widely employed to enable optical detection and quantification of glycans. The primary amine group of these labels reacts with the aldehyde group at the reducing end of the glycan via reductive amination, forming a stable secondary amine linkage. premierbiosoft.com This stoichiometric attachment allows for the relative quantification of glycans based on their fluorescence intensity. premierbiosoft.com

2-Aminobenzamide (B116534) (2-AB): This is one of the most commonly used fluorescent labels in glycan analysis. premierbiosoft.com While effective for liquid chromatographic profiling, 2-AB is known for its relatively poor ionization efficiency in mass spectrometry. premierbiosoft.com

2-Aminobenzoic acid (2-AA): Similar to 2-AB, 2-AA also utilizes the reductive amination reaction for glycan labeling. premierbiosoft.com A key distinction is its negative charge, which allows 2-AA labeled glycans to be analyzed using both positive and negative polarity modes in mass spectrometry. premierbiosoft.com NA3 2-AA glycan can be detected with high sensitivity, typically in the range of 100 fmol to 10 pmol, using fluorescence detection with an excitation wavelength of 360 nm and an emission wavelength of 425 nm. ludger.comqa-bio.com

Procainamide (B1213733) (ProcA): Procainamide labeling offers significant advantages in both fluorescence and mass spectrometry detection due to its improved ionization efficiency compared to 2-AB. qa-bio.comludger.compremierbiosoft.comludger.com The presence of a basic tertiary amine tail in procainamide contributes to its high proton affinity, making it particularly suitable for positive mode MS analysis. premierbiosoft.com Research findings indicate that procainamide-labeled glycans can yield peak heights three times higher in fluorescence detection and up to twenty-two times higher peaks in ESI-MS/MS compared to 2-AB labeled glycans. qa-bio.comludger.com This enhanced sensitivity facilitates the identification of minor glycan species, even those representing less than 1% relative peak area, by ESI-MS. qa-bio.comludger.comludger.com Procainamide labeling is effective for samples ranging from 25 pmol to 25 nmol. ludger.com Its fluorescence properties include an excitation wavelength of 310 nm and an emission wavelength of 370 nm. qa-bio.comludger.comludger.com

Table 1: Comparison of Fluorescent Labeling Reagents for Glycan Analysis

| Feature | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) | Procainamide (ProcA) |

| Labeling Mechanism | Reductive Amination | Reductive Amination | Reductive Amination |

| Charge | Neutral | Negative | Basic Tertiary Amine (Positive) |

| MS Ionization Efficiency | Poor | Improved (Positive/Negative modes) | Significantly Improved (Positive mode) qa-bio.comludger.compremierbiosoft.comludger.com |

| Fluorescence Sensitivity (vs 2-AB) | Baseline | Comparable | 3x Higher Peak Heights qa-bio.comludger.com |

| MS Sensitivity (vs 2-AB) | Baseline | Improved | 22x Higher Peaks (ESI-MS/MS) qa-bio.comludger.com |

| Excitation Wavelength (λex) | ~330 nm (general) | 360 nm ludger.comqa-bio.com | 310 nm qa-bio.comludger.comludger.com |

| Emission Wavelength (λem) | ~420 nm (general) | 425 nm ludger.comqa-bio.com | 370 nm qa-bio.comludger.comludger.com |

This table is designed to be interactive, allowing users to sort by columns or filter data.

Radiolabeling provides a highly sensitive method for tracing glycans in biological systems. Tritium (B154650) (³H), a radioactive isotope of hydrogen, is a widely used tracer due to its low-energy beta radiation emission, which allows for labeling without significantly altering the chemical properties of the parent molecule. wikipedia.orgopenmedscience.com For this compound, radiolabeling can be achieved through reduction with tritiated sodium borohydride (B1222165) at its reducing end. researchgate.netnih.gov This established technique enables sensitive analytical estimation and tracking of NA3's distribution and disposition within various organs, such as the eye. nih.gov Metabolic radiolabeling involves culturing cells in media supplemented with radiolabeled glycan precursors, allowing for the incorporation of the label into cellular glycoconjugates. nih.gov This approach can be used in pulse or pulse-chase labeling experiments to analyze precursor-product relationships and metabolic pathways. nih.gov

Metabolic chemical reporters (MCRs) offer a powerful strategy for studying glycans in their native biological environments. This approach involves the use of unnatural monosaccharide analogs that contain bioorthogonal functional groups (e.g., azides or alkynes). uni-konstanz.denih.govfrontiersin.org These modified sugars are introduced into cells, where the endogenous enzymatic machinery metabolizes and incorporates them into newly synthesized glycoconjugates, including glycoproteins and glycolipids. uni-konstanz.de To facilitate cellular uptake, these unnatural sugar derivatives are often peracetylated, allowing for passive diffusion across cell membranes, followed by intracellular deprotection by esterases. uni-konstanz.defrontiersin.org Once incorporated into glycan structures, the bioorthogonal reporter group can be selectively ligated with a reactive partner via click chemistry or other bioorthogonal reactions. uni-konstanz.denih.govfrontiersin.org This secondary reaction allows for the subsequent visualization, specific targeting, or enrichment of labeled glycans, providing insights into glycan biosynthesis, trafficking, and function. uni-konstanz.denih.govfrontiersin.org While MCRs are invaluable for studying glycans in situ, a consideration is that their incorporation can be sub-stoichiometric, and due to shared monosaccharide precursors in various glycosylation pathways, achieving absolute selectivity for a single glycan class can be challenging. nih.govfrontiersin.org Researchers are actively developing strategies to define and improve the selectivity of MCR incorporation. researchgate.netfrontiersin.org

Cell-Based and Tissue-Based Assays for this compound Interactions

Cell-based and tissue-based assays are crucial for investigating the functional interactions of this compound within a biological context. Aberrant changes in cell surface glycan profiles are frequently observed during disease progression, such as in hepatocellular carcinoma (HCC) and breast cancer. researchgate.netnih.gov Techniques like DNA sequencer-assisted fluorophore-assisted carbohydrate electrophoresis (DSA-FACE) have been modified and applied to analyze cell surface N-glycan profiles from both cell lines and clinical tissue specimens. researchgate.netnih.gov These assays can detect changes in specific N-glycans, such as NA3 (tri-antennary) and core-α-1,6-fucosylated triantennary glycan (NA3Fb), providing insights into their association with oncogenesis and tumor progression. researchgate.netnih.gov

Beyond profiling, these assays can explore the direct interactions of this compound with other biomolecules. For instance, NA3 oligosaccharide has been identified for its high-affinity binding to a specific retinal glycan receptor. google.comgoogle.com This interaction is vital for promoting the assembly of outer segment membranes by photoreceptor cells, a process fundamental to vision. google.comgoogle.com Such findings pave the way for cell-based assays, including glycan array screening, cell adhesion assays, immunohistochemistry, and surface plasmon resonance (SPR), to characterize the binding specificities and affinities of this compound with its interacting partners. These assays provide functional insights into how NA3 glycans mediate cellular recognition, signaling, and tissue-specific processes.

Compound Names and PubChem CIDs

Flow Cytometry for this compound Binding Affinity Assessment

Flow cytometry is a powerful technique employed to quantitatively assess the binding affinity of this compound to various cell types. This method allows for the analysis of glycan-cell interactions at a single-cell level, providing insights into the specificity and strength of binding. In the context of this compound research, flow cytometry has been utilized to evaluate its binding affinity against competing glycans in primary murine cells. arvojournals.org Studies employing fluorescence-activated cell sorting (FACS), a type of flow cytometry, have specifically revealed that this compound binds to Müller cells. arvojournals.org This binding is crucial for understanding the cellular targets of this compound and its potential role in cellular processes.

Immunohistochemistry for this compound Localization in Tissues

Immunohistochemistry (IHC) is a widely used technique for visualizing the localization of specific molecules, including glycans, within tissue sections. By employing labeled this compound or antibodies against its binding partners, researchers can pinpoint the exact anatomical sites where this compound interacts within complex tissues. This approach has been instrumental in mapping the distribution of this compound in various biological samples. For instance, immunohistochemical staining of retinal sections has demonstrated the precise localization of biotinylated NA3 ligand to glycan-binding proteins within Müller cells. google.com This localization pattern was observed to be virtually identical to that of known Müller cell markers such as GFAP, glutamine synthetase, and cellular retinaldehyde binding protein, strongly suggesting that this compound binds to Müller cells. google.com Furthermore, IHC analysis of human retinae sections has confirmed NA3 binding affinity in human tissues, and it has also been used to assess microglia activation and GFAP expression in response to this compound administration. nih.govarvojournals.org

Autoradiography for In Vivo this compound Distribution Mapping

Autoradiography is a technique that enables the visualization of radiolabeled compounds within biological samples, providing comprehensive information on their distribution in vivo. For this compound, radiolabeling with isotopes such as tritium ([3H]NA3) facilitates its tracking after administration. nih.gov This method has been used to analyze the in vivo binding pattern of this compound in New Zealand White (NZW) rabbits, confirming its binding to Müller cells. arvojournals.org

Quantitative biodistribution studies using radiolabeled this compound have revealed its concentration profile across various ocular tissues and peripheral organs following intravitreal injection. The concentration of this compound (measured as radioactivity) in eye tissues generally follows a specific order, as detailed in the table below. nih.govresearchgate.net

Table 1: this compound Concentration Order in Rabbit Eye Tissues (Highest to Lowest) nih.govresearchgate.net

| Tissue Type | Relative Concentration |

| Vitreous | Highest |

| Retina | High |

| Sclera/Choroid | Moderate |

| Aqueous Humor | Moderate |

| Cornea | Low |

| Lens | Lowest |

The area under the curve (AUC∞) for this compound was highest in the vitreous, providing a positive concentration gradient for NA3 to reach the retina. Half-lives in critical eye tissues ranged between 40 and 60 hours, with the longest half-life observed in the aqueous humor (58.2 ± 13.6 h) and an estimated vitreal half-life of 48.9 ± 11.9 h. nih.gov Negligible amounts of this compound were found in peripheral organs, suggesting a targeted effect within the eye. nih.gov

In Vitro and Ex Vivo Experimental Models for this compound Functional Analysis

In vitro and ex vivo experimental models are indispensable for dissecting the functional roles of this compound under controlled conditions, providing insights into its stability and biological activities without the complexities of a whole organism.

Ex vivo stability studies have been performed to understand the degradation profile of this compound in biological fluids. A 2-aminobenzamide (2-AB) labeled this compound solution was incubated with rabbit plasma and excised vitreous. These studies demonstrated a significant difference in stability: this compound content dropped by over 80% within 24 hours when incubated ex vivo in plasma, indicating rapid degradation. researchgate.netnih.govresearchgate.net In contrast, this compound remained stable in vitreous for at least 6 days, with content ranging from 94% to 111% of the initial amount. researchgate.netnih.govresearchgate.net This differential stability suggests a useful property for targeted effects within the eye. researchgate.net

Table 2: Ex Vivo Stability of this compound in Rabbit Plasma and Vitreous researchgate.netnih.govresearchgate.net

| Biological Matrix | Incubation Period | This compound Content Change |

| Plasma | 24 hours | >80% decrease |

| Vitreous | 6 days | Stable (94-111% content) |

In vitro models, such as cultured Xenopus laevis tadpole eyes deprived of retinal pigment epithelium (RPE), have been utilized to evaluate the function of this compound. These models allowed for the assessment of its ability to support outer segment assembly, promote normal ultrastructure, and maintain protein expression profiles in photoreceptors and Müller cells. researchgate.netarvojournals.org Such studies have shown that this compound supports photoreceptor outer segment assembly with high affinity via a receptor-mediated response, without altering the structure or protein expression patterns in photoreceptors or Müller cells in the absence of RPE. arvojournals.org These findings were consistent across different species, including Xenopus, mice, and humans. arvojournals.org

Synthetic and Engineering Approaches for Na3 Glycan and Analogues

Chemical Synthesis of NA3 Glycan Structures

Chemical synthesis provides a powerful and versatile route to access homogeneous glycan structures that are often difficult to isolate in sufficient quantities or purity from biological sources. nih.govnih.gov However, the intrinsic chemical properties of oligosaccharides, characterized by numerous hydroxyl groups and the potential for diverse glycosidic linkages, make their synthesis more intricate compared to other classes of biomolecules like oligonucleotides or oligopeptides. nih.govnih.gov The fundamental challenges in chemical glycan synthesis include the necessity to selectively modify one specific hydroxyl group in the presence of many others and to achieve precise control over the stereochemical outcome (α or β linkage) during glycosidic bond formation. nih.govnih.gov

Strategies for Regioselective Glycosylation of this compound

Regioselectivity is a critical aspect of glycan synthesis, ensuring that new saccharide units are attached at desired, predetermined positions. Since each monosaccharide unit within a complex glycan like NA3 possesses multiple hydroxyl groups, achieving precise regiocontrol is paramount. nih.govrsc.org Common strategies employed to ensure regioselective glycosylation include:

Differential Protection : This is the most prevalent approach, involving the strategic masking of hydroxyl groups using various protecting groups, thereby leaving only the desired hydroxyl group exposed for reaction. nih.govnih.govwiley-vch.de The selective exposure of one hydroxyl group allows for the regioselective addition of another monosaccharide unit. nih.govnih.gov

Steric Control : Primary alcohol functionalities are generally more reactive and sterically accessible than secondary ones. Bulky protecting groups, such as silyl (B83357) or trityl ethers, can be employed to selectively target and protect these primary hydroxyls. wiley-vch.de

Catalytic Approaches : Advanced methodologies utilize catalysts to enhance regioselectivity. For instance, dibutyltin (B87310) oxide and diarylborinic acid catalysts enable regioselective acylation or alkylation even when multiple hydroxyl groups are present. rsc.orgacs.org

Regioselective Ring Opening : Cyclic acetals, such as 4,6-O-benzylidene acetals, can be formed to protect vicinal diols. Subsequent regioselective ring opening under specific conditions allows for the controlled exposure of a particular hydroxyl group for further glycosylation. rsc.orgnih.gov This technique is particularly valuable for constructing specific linkages, such as the GlcNAcβ1-3Gal motif found in certain complex glycans. nih.gov

Stereoselective Glycosylation Control in this compound Synthesis